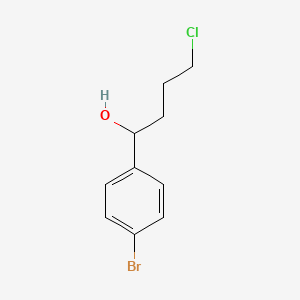

![molecular formula C20H14N2O6 B2364633 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate CAS No. 931352-40-8](/img/structure/B2364633.png)

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

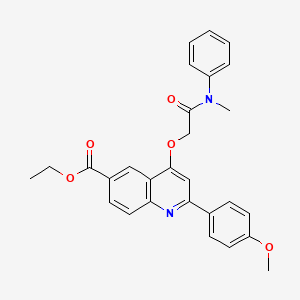

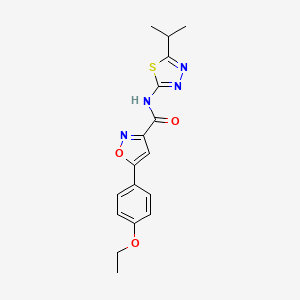

The compound “3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, a chromenone (2H-chromen-2-one) structure, and an acetate group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the chromenone structure are both heterocyclic components, which could have significant implications for the compound’s chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the acetate group could potentially undergo hydrolysis, and the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the methoxy and acetate groups could impact its solubility, while the chromenone structure could influence its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Studies have shown that synthesized derivatives related to 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate exhibit significant antibacterial activities. For instance, derivatives of 4-hydroxy-chromen-2-one demonstrated high levels of bacteriostatic and bactericidal activity against bacteria such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds were characterized using advanced analytical methods, including IR, 1H-NMR, and 13C-NMR spectra, indicating their potential as novel organic compounds for combating bacterial infections (Behrami & Dobroshi, 2019).

Anticancer Activity

The synthesis and biological evaluation of new oxadiazoline-substituted naphthalenyl acetates have shown significant anticancer activity. Derivatives with acetoxy groups at specific positions on the phenyl ring exhibited notable activity against various cancer cell lines. These compounds, due to their molecular and pharmacokinetic properties, have been deemed safe, with promising drug-likeness scores, highlighting their potential as anticancer agents (Chaaban et al., 2014).

Antioxidant Properties

Oxadiazole and pyrazole novel derivatives have been evaluated for their antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological assessments have demonstrated these compounds' efficacy in free radical scavenging and inhibitory effects on inflammation, suggesting their usefulness in managing oxidative stress and inflammation-related conditions (Faheem, 2018).

Corrosion Inhibition

The thermodynamic properties of certain oxadiazole derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have been studied for their application as corrosion inhibitors for mild steel in sulfuric acid media. These studies revealed the compounds' effectiveness in inhibiting corrosion, attributed to their adsorption on the metal surface, and thus, highlight their potential application in protecting metals from corrosion (Bouklah et al., 2006).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to exhibit antitumor activity , suggesting potential targets within cancer cells.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity

Biochemical Pathways

Given its potential antitumor activity , it may influence pathways related to cell proliferation, apoptosis, or other processes critical to cancer progression.

Pharmacokinetics

Factors such as lipophilicity and molecular size typically influence a compound’s bioavailability

Result of Action

Given its potential antitumor activity , it may induce cell cycle arrest, apoptosis, or other changes in cancer cells.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .

Safety and Hazards

Zukünftige Richtungen

The future research directions would depend on the intended use of the compound. If it’s being studied for potential pharmaceutical applications, future work could involve in-depth biological testing. If it’s being used for material science applications, future research could focus on studying its physical properties in more detail .

Eigenschaften

IUPAC Name |

[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O6/c1-11(23)26-15-8-5-13-9-16(20(24)27-17(13)10-15)19-21-18(22-28-19)12-3-6-14(25-2)7-4-12/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOPUJSSWXYJBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)

![N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide](/img/structure/B2364558.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2364570.png)

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2364573.png)